methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate
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Overview
Description
methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety, a benzoxazole ring, and a methyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring through the cyclization of an appropriate precursor, such as 2-aminophenol and a carboxylic acid derivative.
Stilbene Formation: The next step involves the formation of the stilbene moiety by coupling the benzoxazole derivative with a suitable phenylacetylene under palladium-catalyzed conditions.
Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the double bond in the stilbene moiety, converting it into a saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and stilbene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the benzoxazole ring and stilbene moiety.
Benzoic acid, 4-ethyl-, methyl ester: Contains an ethyl group instead of the complex benzoxazole-stilbene structure.
Benzoic acid, 4-methoxy-, methyl ester: Features a methoxy group instead of the benzoxazole-stilbene structure.
Uniqueness
The presence of the benzoxazole ring and stilbene moiety in benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester imparts unique electronic and steric properties, making it distinct from simpler benzoic acid derivatives
Properties
CAS No. |
18039-18-4 |
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Molecular Formula |
C24H19NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H19NO3/c1-16-3-14-22-21(15-16)25-23(28-22)19-10-6-17(7-11-19)4-5-18-8-12-20(13-9-18)24(26)27-2/h3-15H,1-2H3 |
InChI Key |
QQKFUTGTZXPBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC |
18039-18-4 | |
Origin of Product |
United States |
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